2-Dodecoxyethyl hydrogen sulfate

Description

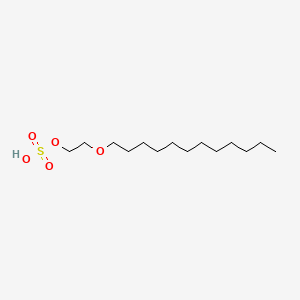

Structure

3D Structure

Properties

CAS No. |

48073-44-5 |

|---|---|

Molecular Formula |

C14H30O5S |

Molecular Weight |

310.45 g/mol |

IUPAC Name |

2-dodecoxyethyl hydrogen sulfate |

InChI |

InChI=1S/C14H30O5S/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17/h2-14H2,1H3,(H,15,16,17) |

InChI Key |

QTDIEDOANJISNP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOCCOS(=O)(=O)O |

Related CAS |

26183-44-8 26183-44-8 (Parent) |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for 2 Dodecoxyethyl Hydrogen Sulfate

Ethoxylation of Dodecyl Alcohol: Fundamental Principles and Industrial Processes

The initial and pivotal step in the synthesis of 2-dodecoxyethyl hydrogen sulfate (B86663) is the ethoxylation of dodecyl alcohol (also known as lauryl alcohol). venus-goa.com This reaction involves the addition of ethylene (B1197577) oxide to the alcohol, resulting in a polyoxyethylene chain attached to the dodecyl group. venus-goa.com The general chemical equation for this process is:

R-OH + n(C₂H₄O) → R-(OCH₂CH₂)n-OH

Where R represents the dodecyl group (C₁₂H₂₅) and 'n' is the average number of ethylene oxide units added.

Industrially, this process is typically carried out by bubbling ethylene oxide gas through liquid dodecyl alcohol at elevated temperatures, commonly around 180°C, and pressures of 1-2 bar. wikipedia.org This reaction is highly exothermic, necessitating careful temperature control to prevent thermal runaway. wikipedia.org The resulting product is a mixture of alcohol ethoxylates with varying lengths of the polyoxyethylene chain. wikipedia.org

Catalytic Systems and Reaction Conditions for Ethoxylation

The ethoxylation of dodecyl alcohol is catalyzed by either basic or acidic catalysts. acs.org Basic catalysts, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are widely used in industrial applications. acs.orgcore.ac.uk These catalysts facilitate the reaction by forming an alkoxide intermediate, which is more nucleophilic than the original alcohol. google.com

Acidic catalysts, like Lewis acids (e.g., BF₃, SbCl₄) and certain solid acids, can also be employed. acs.org While acidic catalysis can lead to a narrower distribution of ethoxylate chain lengths, it may also promote the formation of undesirable by-products. acs.orggoogle.com The choice of catalyst significantly influences the reaction rate, the distribution of the resulting ethoxylates (polydispersity), and the level of by-product formation. acs.orgresearchgate.net

To achieve a narrow-range distribution of ethoxylates, which is often desirable for specific applications, specialized catalytic systems have been developed. core.ac.ukgoogle.com For instance, using an approximately equimolar ratio of an alkali metal or alkali metal hydride catalyst to the fatty alcohol can produce alcohol polyethoxylates with a narrow distribution. google.com

| Catalyst Type | Examples | Typical Reaction Conditions | Key Characteristics |

| Basic | KOH, NaOH, Sodium Methoxide google.com | 140-180°C, 1-2 bar wikipedia.orgyoutube.com | Widely used industrially, produces a broader molecular weight distribution. acs.org |

| Acidic | BF₃, SbCl₄, Phosphotungstic Acid acs.org | Lower temperatures than basic catalysis google.com | Can produce a narrower molecular weight distribution but may lead to more byproducts. acs.org |

| Specialized | Mercarbide, core.ac.uk Equimolar Alkali Metal/Hydride google.com | Varied | Designed to achieve narrow-range ethoxylate distribution. core.ac.ukgoogle.com |

Sulfation of Ethoxylated Intermediates to Yield 2-Dodecoxyethyl Hydrogen Sulfate

The second major step in the synthesis is the sulfation of the dodecyl alcohol ethoxylate intermediate. This reaction converts the terminal hydroxyl group of the ethoxylate into a sulfate ester, thereby transforming the nonionic surfactant into an anionic one. wikipedia.orgchemicalbook.com The most common sulfating agents used in industrial processes are sulfur trioxide (SO₃) and chlorosulfonic acid (HSO₃Cl). wikipedia.orgheraproject.com

The reaction with sulfur trioxide is highly efficient and widely used for large-scale production. The reaction is as follows:

R-(OCH₂CH₂)n-OH + SO₃ → R-(OCH₂CH₂)n-OSO₃H wikipedia.org

Alternatively, chlorosulfonic acid can be used, particularly for smaller-scale laboratory syntheses. wikipedia.org The reaction proceeds as:

R-(OCH₂CH₂)n-OH + HSO₃Cl → R-(OCH₂CH₂)n-OSO₃H + HCl google.com

The resulting product is this compound, also referred to as dodecyl ether sulfuric acid. lookchem.com The presence of the primary alcohol ethoxylate is crucial for the sulfation reaction to proceed effectively, especially when sulfating mixtures that may also contain secondary alcohols. google.com

Neutralization Processes for the Formation of Sodium and Ammonium (B1175870) Salts of this compound

The final step in the production of commercially usable this compound is the neutralization of the acidic sulfate ester. This is typically achieved by reacting the acid with a base to form a salt, which is more stable and has better water solubility. wikipedia.org The most common salts produced are the sodium and ammonium salts.

For the production of sodium 2-dodecoxyethyl sulfate (the primary component of Sodium Laureth Sulfate or SLES), a base such as sodium hydroxide (NaOH) is used. wikipedia.orgchemspider.com The neutralization reaction is:

R-(OCH₂CH₂)n-OSO₃H + NaOH → R-(OCH₂CH₂)n-OSO₃Na + H₂O wikipedia.org

Similarly, to produce the ammonium salt, ammonia (B1221849) or an amine like triethanolamine (B1662121) (TEA) is used as the neutralizing agent. heraproject.comgoogle.com

The neutralization process must be carefully controlled to ensure the final product has the desired pH and to minimize the presence of unreacted starting materials or by-products like sodium sulfate. google.com Industrial processes often utilize continuous reactors, such as wiped-film reactors, for efficient neutralization. google.com

Comparative Analysis of Synthetic Routes for Related Dodecoxyethyl Phosphate (B84403) Derivatives

While sulfate esters are the most common derivatives, phosphate esters of dodecyl alcohol ethoxylates also have applications. The synthesis of these phosphate derivatives involves different reagents and reaction conditions.

The phosphorylation of the dodecyl alcohol ethoxylate can be achieved using various phosphorylating agents. A common method involves the use of phosphorus pentoxide (P₄O₁₀). The reaction typically yields a mixture of mono- and di-esters.

Synthetic Route for Phosphate Esters:

Phosphorylation: The dodecyl alcohol ethoxylate is reacted with a phosphorylating agent like phosphorus pentoxide.

Hydrolysis: The resulting phosphate ester mixture is often hydrolyzed to control the ratio of mono- and di-esters.

Neutralization: Similar to the sulfate esters, the acidic phosphate esters are neutralized with a suitable base to form the desired salt.

Comparison of Sulfate and Phosphate Ester Synthesis:

| Feature | Sulfate Ester Synthesis | Phosphate Ester Synthesis |

| Primary Reagent | Sulfur Trioxide (SO₃) or Chlorosulfonic Acid (HSO₃Cl) wikipedia.orgheraproject.com | Phosphorus Pentoxide (P₄O₁₀) or other phosphorylating agents |

| Reaction Intermediate | This compound lookchem.com | Dodecoxyethyl phosphate ester (mixture of mono- and di-esters) |

| Key Reaction Step | Sulfation wikipedia.org | Phosphorylation nih.gov |

| By-products | HCl (with chlorosulfonic acid) google.com | Varies depending on the phosphorylating agent and reaction conditions. |

The synthesis of phosphate prodrugs, for example, can involve complex multi-step procedures including coupling reactions with protected phosphate moieties. nih.gov The choice between producing a sulfate or a phosphate derivative depends on the desired properties and application of the final surfactant product.

Chemical Reactivity and Transformation Mechanisms of 2 Dodecoxyethyl Hydrogen Sulfate

Hydrolytic Degradation Mechanisms of the Sulfate (B86663) Ester Bond under Varied Environmental Conditions

The sulfate ester bond in 2-dodecoxyethyl hydrogen sulfate is susceptible to hydrolysis, a chemical breakdown process involving water. This reaction cleaves the molecule into 2-dodecoxyethanol and a hydrogen sulfate ion. The rate and dominant mechanism of this degradation are significantly influenced by environmental factors, most notably pH. rsc.org

Influence of pH on Hydrolysis Kinetics and Product Formation

The stability of this compound is highly dependent on the pH of the surrounding aqueous environment. The hydrolysis of the sulfate ester can proceed through different pathways under acidic, neutral, and alkaline conditions, affecting the reaction kinetics and the final products. researchgate.net

Under strongly acidic conditions, the hydrolysis is accelerated. researchgate.net This acid-catalyzed pathway involves the protonation of the sulfate ester group, which makes it a better leaving group. The subsequent cleavage of the sulfur-oxygen (S–O) bond is the rate-determining step. rsc.org Studies on similar primary alkyl sulfates, like sodium dodecyl sulfate (SDS), show that the reaction in acidic solutions is characterized by specific hydrogen ion catalysis. rsc.orgresearchgate.net The rate of hydrolysis for sodium lauryl ether sulfates (SLES) has been observed to increase as pH decreases, with a more pronounced effect at pH 2 compared to pH 3. iiserpune.ac.in Furthermore, the rate of hydrolysis increases with a higher number of ethoxyl groups in the molecule. iiserpune.ac.in

In neutral to moderately alkaline solutions (pH 4 to 12), the hydrolysis rate is largely independent of pH. researchgate.net However, in strongly alkaline solutions, the reaction can be accelerated due to nucleophilic attack by hydroxide (B78521) ions on the carbon atom adjacent to the ether oxygen, leading to C-O bond cleavage. pnas.org

Reactions in initially neutral solutions can exhibit an autocatalytic effect, where the production of hydrogen sulfate ions during hydrolysis lowers the pH and subsequently speeds up the reaction. rsc.orgresearchgate.net

Table 1: Influence of pH on Hydrolysis of Alkyl Ether Sulfates

| Condition | Dominant Mechanism | Relative Rate of Degradation | Primary Products |

|---|---|---|---|

| Acidic (pH < 4) | Specific acid catalysis, S-O bond cleavage. rsc.org | Fast iiserpune.ac.in | 2-Dodecoxyethanol, Hydrogen Sulfate |

| Neutral (pH ≈ 7) | Uncatalyzed hydrolysis, potential for autocatalysis. rsc.org | Slow | 2-Dodecoxyethanol, Sulfate |

| Alkaline (pH > 10) | Nucleophilic attack by OH⁻, potential for C-O cleavage. pnas.org | Moderate to Fast | 2-Dodecoxyethanol, Sulfate |

Oxidative Transformation Pathways of the Dodecoxyethyl Chain

The dodecoxyethyl chain of this compound can be transformed through oxidative processes, particularly by reacting with highly reactive species like hydroxyl radicals (•OH). polyu.edu.hkrsc.org These radicals are key components of advanced oxidation processes used in water treatment and can also be found in the atmosphere. polyu.edu.hkrsc.org

Heterogeneous oxidation, where gas-phase oxidants react with aerosol components, is an effective transformation pathway. polyu.edu.hk For instance, the reaction of dodecyl sulfate with •OH radicals leads to the decay of the parent compound. polyu.edu.hkrsc.org Experimental studies on sodium dodecyl sulfate (SDS) determined a decay rate of (4.09 ± 0.09) × 10⁻¹³ cm³ per molecule per second, which corresponds to an atmospheric lifetime of approximately 19 days. polyu.edu.hkrsc.org

The primary transformation pathway involves the sequential addition of oxygen to the alkyl chain, which dominates over fragmentation or the formation of inorganic sulfate. polyu.edu.hkrsc.org This process indicates that the long dodecyl chain is the primary site of oxidative attack, leading to the formation of various oxygenated organosulfates. polyu.edu.hkrsc.org The presence of other ions, such as ammonium (B1175870), can enhance the reaction kinetics by attracting hydroxyl radicals to the aerosol surface where the organosulfate resides. rsc.org

Nucleophilic Substitution Reactions Involving the Hydroxyl Group in Related Structures

While this compound itself lacks a free hydroxyl group, its hydrolysis product, 2-dodecoxyethanol, possesses a terminal hydroxyl (-OH) group that can participate in nucleophilic substitution reactions. In these reactions, the hydroxyl group, which is a poor leaving group, is typically first converted into a better leaving group. jackwestin.comlibretexts.org

This is often achieved by protonating the alcohol in the presence of a strong acid. libretexts.orgmsu.edu The protonated hydroxyl group (an oxonium ion, -OH₂⁺) is a much better leaving group (water), allowing a nucleophile, such as a halide ion (Cl⁻, Br⁻, I⁻), to attack the adjacent carbon atom. libretexts.org

SN1 vs. SN2 Mechanisms: The specific mechanism (SN1 or SN2) depends on the structure of the alcohol. For primary alcohols like 2-dodecoxyethanol, the reaction typically proceeds via an SN2 mechanism. jackwestin.commsu.edu

Sulfonate Esters: Another strategy to make the hydroxyl group a better leaving group is to convert it into a sulfonate ester, such as a tosylate or mesylate. jackwestin.com These are excellent leaving groups, and their formation allows for nucleophilic substitution reactions to occur under neutral or basic conditions. jackwestin.com

Enzymatic Biotransformations and Cleavage Mechanisms of Alkyl Ether Sulfates

In biological systems, microorganisms utilize enzymes to break down alkyl ether sulfates like this compound. This biodegradation is a critical process for the removal of these surfactants from the environment. wikipedia.org The degradation involves a multi-step process targeting different parts of the molecule. wikipedia.org

Role of Specific Enzymes (e.g., Alkyl Sulfatases) in Sulfate Cleavage

The initial step in the biodegradation of many alkyl ether sulfates is the enzymatic hydrolysis of the sulfate ester bond. wikipedia.org This reaction is catalyzed by a class of enzymes known as sulfatases or alkylsulfatases. nih.govnih.gov These enzymes specifically target the O-SO₃⁻ linkage, cleaving it to release the corresponding alcohol (in this case, 2-dodecoxyethanol) and an inorganic sulfate ion, which can then be used by the microorganism as a sulfur source. nih.gov

Sulfatases are classified into different groups based on their mechanism. nih.gov Alkylsulfatases that break the C-O bond are known as Class III sulfatases, while those that cleave the S-O bond are Class I sulfatases (also known as arylsulfatases). nih.gov The hydrolysis of primary alkyl sulfates typically favors attack at the carbon atom, resulting in C-O bond cleavage. nih.govnih.gov

Table 2: Key Enzymes in the Biotransformation of Alkyl Ether Sulfates

| Enzyme Class | Function | Bond Cleaved | Products |

|---|---|---|---|

| Alkyl Sulfatases (Sulfatases) | Catalyzes the hydrolysis of the sulfate ester. nih.gov | C-O or S-O nih.gov | Alcohol (2-Dodecoxyethanol) + Sulfate |

| Monooxygenases (involved in ω-oxidation) | Hydroxylation of the terminal methyl group of the alkyl chain. wikipedia.orgresearchgate.net | C-H | ω-hydroxy fatty acid |

| Dehydrogenases and Oxidases (involved in β-oxidation) | Sequential oxidation and cleavage of the alkyl chain. wikipedia.orgcore.ac.uk | C-C | Acetyl-CoA units |

Degradation of Ethoxylated Chains via ω- and β-Oxidation Pathways

Following the removal of the sulfate group, the resulting alcohol, 2-dodecoxyethanol, undergoes further degradation. The long alkyl chain is typically broken down through a combination of ω-oxidation and β-oxidation. wikipedia.org

ω-Oxidation: This pathway begins with the oxidation of the terminal methyl group (the ω-carbon) at the end of the dodecyl chain to a primary alcohol. This is further oxidized to an aldehyde and then to a carboxylic acid. researchgate.net

β-Oxidation: Once the terminal carboxylic acid is formed, the fatty acid chain is degraded through β-oxidation. This is a cyclical process where the chain is shortened by two carbon atoms in each cycle, producing acetyl-CoA. core.ac.uk

Simultaneously, the ethoxylated portion of the molecule is degraded. This can occur through the central fission of the ether bond, yielding a fatty alcohol and polyethylene (B3416737) glycols (PEGs), or by the shortening of the ethoxylate chain. researchgate.netresearchgate.net The resulting fatty acids and PEGs are then further biodegraded by microorganisms. core.ac.ukresearchgate.net

Advanced Analytical and Spectroscopic Characterization of 2 Dodecoxyethyl Hydrogen Sulfate

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of 2-dodecoxyethyl hydrogen sulfate (B86663), providing highly accurate mass measurements that facilitate the determination of its elemental composition. researchgate.netnih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula, C₁₄H₃₀O₅S, with a high degree of certainty. nih.gov The theoretical exact mass of the neutral molecule is 310.1814 g/mol . nih.gov

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. researchgate.net In a typical experiment, the deprotonated molecule [M-H]⁻ is selected as the precursor ion and subjected to fragmentation. The resulting fragment ions provide a veritable fingerprint of the molecule's structure. An analysis of 2-dodecoxyethyl hydrogen sulfate using an LTQ Orbitrap XL instrument with electrospray ionization (ESI) in negative mode shows a precursor ion at an m/z of 309.173. nih.gov Collision-induced dissociation of this precursor ion yields characteristic product ions that confirm the presence of the dodecoxy and ethyl sulfate moieties. nih.govrsc.org

The quantitative analysis of this compound, especially at trace levels, can also be achieved with high sensitivity and specificity using mass spectrometry, often in conjunction with liquid chromatography. nsf.gov

Table 1: Experimental Tandem Mass Spectrometry (MS/MS) Data for this compound [M-H]⁻

| Precursor Ion (m/z) | Ionization Mode | Collision Energy | Major Fragment Ions (m/z) | Relative Abundance | Source |

|---|---|---|---|---|---|

| 309.173 | Negative ESI | 60 NCE | 96.9603 | 14.40% | nih.gov |

| 309.173 | Negative ESI | 60 NCE | 122.9760 | 0.95% | nih.gov |

| 309.173 | Negative ESI | 60 NCE | 242.9530 | 0.71% | nih.gov |

Chromatographic Techniques (e.g., UHPLC) for Separation and Trace Analysis in Complex Matrices

To analyze this compound in complex environmental or industrial samples, such as wastewater, a separation step is crucial. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) is a powerful technique for this purpose, offering high resolution and rapid analysis times. wikipedia.org When coupled with mass spectrometry (UHPLC-MS), it allows for the effective separation of the analyte from matrix interferences before its detection and quantification. researchgate.netwikipedia.org

In the analysis of polar contaminants in wastewater, a method utilizing liquid chromatography coupled to an electrospray ionization (ESI) source and a high-resolution mass spectrometer (LTQ Orbitrap XL) has been documented for compounds including this compound. nih.gov The chromatographic component separates the mixture based on the analytes' physicochemical properties, such as polarity and hydrophobicity, as they interact with the stationary phase of the column and the mobile phase. This separation is critical for achieving accurate quantification and reducing ion suppression effects in the mass spectrometer, enabling trace analysis at low concentrations. nsf.govwikipedia.org

Application of Spectroscopic Methods (e.g., NMR, IR) for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for the definitive confirmation of a molecule's structure. While specific, publicly available experimental NMR and IR spectra for this compound are limited, the expected spectral features can be predicted from its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show a characteristic triplet signal for the terminal methyl (CH₃) group of the dodecyl chain. A series of multiplets in the upfield region would correspond to the methylene (B1212753) (CH₂) groups of the long alkyl chain. Distinct signals for the two methylene groups of the ethoxy linker (-O-CH₂-CH₂-O-) would appear at different chemical shifts due to their different chemical environments.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing a unique signal for each carbon atom in a distinct electronic environment. The spectrum would include signals for the carbons of the dodecyl chain, the two carbons of the ethoxy group, with the carbon atom adjacent to the sulfate group being significantly deshielded.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming its functional groups. Key expected vibrations include:

Strong C-H stretching vibrations from the dodecyl chain.

A prominent C-O-C stretching band from the ether linkage.

Strong and broad S=O stretching bands characteristic of the sulfate group.

An O-H stretching band from the hydrogen sulfate group, which may be broad.

These spectroscopic methods, when used in concert, provide unambiguous confirmation of the molecular structure of this compound.

Surface Tension Measurements and Fluorescence Spectroscopy for Critical Aggregation Concentration Determination

As an amphiphilic surfactant, this compound molecules will self-assemble into aggregates, such as micelles, in solution above a certain concentration. This concentration is known as the critical aggregation concentration (CAC) or critical micelle concentration (CMC). epfl.ch Surface tension measurements and fluorescence spectroscopy are two primary methods used to determine this important parameter. researchgate.netnih.gov

Surface Tension Measurements: Below the CAC, adding more surfactant to the solution leads to a significant decrease in the surface tension of the air-water interface as surfactant molecules populate the surface. epfl.chnih.gov Once the surface is saturated and micelles begin to form in the bulk solution, the surface tension reaches a plateau and changes very little with further increases in surfactant concentration. The concentration at which this break in the surface tension versus log-concentration plot occurs is taken as the CAC. researchgate.net

Fluorescence Spectroscopy: This technique utilizes fluorescent probes, such as pyrene, whose spectral properties are sensitive to the polarity of their microenvironment. researchgate.netresearchgate.net In an aqueous solution below the CAC, the probe resides in a polar, aqueous environment. As micelles form above the CAC, the hydrophobic probe partitions into the nonpolar, hydrophobic core of the micelles. researchgate.net This change in environment causes a measurable shift in the fluorescence emission spectrum or a change in the intensity ratio of certain vibronic bands. A plot of the fluorescence property versus the surfactant concentration will show a distinct inflection point, which corresponds to the CAC. nih.govrsc.org Although specific experimental CAC values for this compound are not widely published, these standard methodologies are applicable for its determination.

Computational Prediction of Molecular Descriptors and Collision Cross Sections for Analytical Applications

Computational chemistry provides valuable tools for predicting molecular properties that are useful in analytical method development and compound identification. For this compound, various molecular descriptors have been calculated and are available in public databases. nih.gov

These descriptors are crucial for a variety of applications. The exact mass is fundamental for HRMS identification. nih.gov The XLogP3 value, an estimate of hydrophobicity, helps in predicting chromatographic retention behavior. nih.gov The Topological Polar Surface Area (TPSA) is related to a molecule's transport properties. The predicted collision cross section (CCS) is an increasingly important parameter in ion mobility-mass spectrometry (IM-MS). It represents the effective area of the ion as it travels through a buffer gas and is related to the ion's size, shape, and charge. Comparing experimentally measured CCS values with computationally predicted ones can provide an additional layer of confidence in compound identification, especially when analyzing complex mixtures. nih.gov

Table 2: Computationally Predicted Molecular Properties for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₃₀O₅S | nih.gov |

| Exact Mass | 310.18139523 Da | nih.gov |

| XLogP3 | 4.6 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 15 | nih.gov |

| Topological Polar Surface Area | 81.2 Ų | nih.gov |

| Complexity | 284 | nih.gov |

Theoretical and Computational Studies of 2 Dodecoxyethyl Hydrogen Sulfate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule, which in turn governs its chemical properties and reactivity. For a surfactant like 2-dodecoxyethyl hydrogen sulfate (B86663), these calculations can elucidate the distribution of electron density, the locations of electrostatic potential, and the energies of molecular orbitals.

Detailed research findings from quantum chemical studies on 2-dodecoxyethyl hydrogen sulfate are not extensively available in public literature; however, the methodologies are well-established. Such studies would typically employ methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) to model the molecule.

Key areas of investigation would include:

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms.

Electron Density Distribution: Mapping the electron-rich and electron-poor regions of the molecule. The sulfate headgroup is expected to be highly electron-rich and the site of negative charge, while the dodecyl tail is nonpolar. The ether linkage introduces some polarity along the chain.

Electrostatic Potential (ESP) Mapping: Visualizing the electrostatic potential on the molecule's surface to predict sites for electrophilic and nucleophilic attack. The negative potential would be concentrated on the sulfate group, indicating its affinity for cations.

Frontier Molecular Orbitals (HOMO/LUMO): Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. The energy gap between HOMO and LUMO is a key indicator of molecular stability.

These calculations provide a fundamental understanding of the molecule's intrinsic properties, which are essential for predicting its behavior in more complex systems, such as its interaction with other molecules or its tendency to self-assemble. Machine learning methods are also emerging that can predict quantum chemical properties with high accuracy at a lower computational cost compared to traditional DFT or coupled-cluster methods. scribd.com

Table 1: Predicted Quantum Chemical Properties of this compound (Illustrative) Note: This table is illustrative, as specific computational studies on this exact molecule are not widely published. The values are based on general chemical principles and data for similar surfactants.

| Property | Predicted Characteristic | Significance |

| Optimized Geometry | Elongated alkyl chain with a flexible ether linkage and a tetrahedral sulfate headgroup. | Determines how the molecule packs in aggregates and at interfaces. |

| Dipole Moment | Large, directed from the alkyl tail towards the sulfate head. | Governs interaction with polar solvents like water and with external electric fields. |

| Electrostatic Potential | Highly negative potential around the sulfate oxygen atoms; near-neutral potential along the hydrocarbon tail. | Indicates the hydrophilic (sulfate) and hydrophobic (tail) regions, driving self-assembly. |

| HOMO-LUMO Gap | Relatively large gap. | Suggests good kinetic stability under normal conditions. |

Molecular Dynamics Simulations of Interfacial Behavior and Micelle Formation

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For surfactants, MD is invaluable for understanding the dynamic processes of micelle formation and the behavior of surfactant molecules at interfaces (e.g., air-water or oil-water).

While studies specifically on this compound are limited, extensive MD simulations have been performed on its close structural analog, sodium lauryl ether sulfate (SLES) and the parent compound sodium dodecyl sulfate (SDS). acs.orgnih.gov These simulations provide a clear picture of the self-assembly process.

The process begins with surfactant monomers dispersed in water. Above a certain concentration, known as the critical micelle concentration (CMC), the hydrophobic tails of the surfactant molecules aggregate to minimize their contact with water, while the hydrophilic sulfate heads remain exposed to the aqueous environment. This self-assembly leads to the formation of spherical or rod-like structures called micelles. acs.org

Key findings from MD simulations of related anionic surfactants include:

Micelle Structure: Simulations reveal a core composed of the disordered hydrocarbon tails and a shell of hydrated sulfate headgroups. Water molecules can penetrate the micelle, but are largely excluded from the deep core. researchgate.netresearchgate.net The size and shape of the micelles can be predicted and have been shown to agree well with experimental data from techniques like dynamic light scattering. nih.gov

Counterion Distribution: In simulations of sodium salts (like SLES), the Na⁺ counterions are not uniformly distributed. A significant fraction is tightly bound within the first few angstroms of the micelle surface, neutralizing a portion of the sulfate headgroup charge. researchgate.net

Interfacial Behavior: At an air-water interface, the surfactant molecules align with their hydrophobic tails pointing towards the air and their hydrophilic heads in the water, reducing the surface tension. At an oil-water interface, they orient to bridge the two phases, a fundamental action for emulsification.

Influence of Force Fields: The accuracy of MD simulations is highly dependent on the "force field" used, which is a set of parameters describing the potential energy of the system. Studies have compared various force fields (e.g., GROMOS, CHARMM, OPLS) to determine which best reproduces the experimental properties of surfactant micelles. nih.gov

Table 2: Typical Parameters Investigated in MD Simulations of Surfactant Micelles

| Parameter | Description | Typical Findings for Anionic Surfactants |

| Radius of Gyration (Rg) | A measure of the micelle's size and compactness. | Stable Rg value indicates an equilibrated and stable micelle structure. researchgate.net |

| Aggregation Number (Nagg) | The number of surfactant monomers in a single micelle. | Depends on surfactant concentration, temperature, and molecular structure. |

| Radial Distribution Function (RDF) | Describes the probability of finding an atom or group at a certain distance from another. | Used to analyze water penetration into the micelle and counterion binding to the headgroups. researchgate.netnih.gov |

| Solvent Accessible Surface Area (SASA) | The surface area of the micelle that is accessible to the solvent. | Reveals the extent of hydrophobic core exposure to water. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its properties, such as its environmental fate or toxicity. These models are widely used for regulatory purposes as a cost-effective way to screen chemicals and prioritize testing. ecetoc.org

For this compound, QSAR models can predict key environmental parameters based on its molecular descriptors. These descriptors are numerical values derived from the chemical structure, such as molecular weight, logP (octanol-water partition coefficient), and topological indices. nih.gov

Key environmental fate endpoints predicted by QSAR include:

Biodegradability: Predicting whether the chemical will be readily broken down by microorganisms in the environment. Surfactants with linear alkyl chains, like this compound, are generally more biodegradable than those with branched chains. scribd.com QSAR models for biodegradability often classify chemicals as "rapidly" or "not rapidly" biodegradable based on the presence of certain structural fragments. ecetoc.org

Soil Sorption Coefficient (Koc): Estimating how strongly the chemical will adsorb to soil and sediment. This is crucial for predicting its mobility in the environment.

Bioconcentration Factor (BCF): Predicting the potential for the chemical to accumulate in aquatic organisms.

The development of robust QSAR models relies on high-quality experimental data for a diverse set of "training" chemicals. osti.gov The Organization for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models to ensure their reliability for regulatory assessment. nih.gov Publicly available databases and modeling software, such as OPERA, facilitate the development and application of these predictive models. osti.gov

Table 3: Example of QSAR Descriptors and Predicted Endpoints for Surfactants

| Molecular Descriptor | Description | Predicted Environmental Endpoint | Relevance for this compound |

| LogP (Octanol-Water Partition Coefficient) | A measure of a chemical's hydrophobicity. | Bioconcentration, Soil Sorption | The long dodecyl chain gives it a high LogP, suggesting potential for sorption to organic matter. |

| Molecular Weight | The mass of one mole of the substance. | Biodegradability | Used as a basic input parameter in many predictive models. ecetoc.org |

| Structural Fragments | Presence or absence of specific functional groups (e.g., ester, ether, sulfate). | Biodegradability, Toxicity | The ether and sulfate groups are key fragments for predicting its metabolic pathway. |

| Aqueous Solubility | The maximum concentration of a chemical that will dissolve in water. | Bioavailability, Mobility | The sulfate group ensures high water solubility despite the long hydrophobic tail. |

In Silico Modeling of Molecular Interactions with Substrates or Materials

In silico modeling, particularly using molecular dynamics (MD) simulations, allows for the detailed investigation of how this compound interacts with various substrates at the molecular level. These substrates can range from biological entities like proteins and cell membranes to inorganic materials like minerals and metal oxides.

These simulations provide insights into the mechanisms of cleaning, solubilization, and surface modification. For example, studies on the interaction of the related surfactant SDS with proteins are common, revealing how the surfactant can cause protein unfolding or denaturation. nih.govresearchgate.net

Examples of modeled interactions relevant to this compound include:

Interaction with Lipid Bilayers: MD simulations can model how surfactant monomers or micelles interact with cell membranes (often modeled as phospholipid or ceramide bilayers). This is crucial for understanding skin irritation potential. Simulations have shown that surfactants can extract lipids from the bilayer, create pores, or fuse with the membrane, with the specific outcome depending on the surfactant and lipid composition. nih.gov The interaction is driven by favorable hydrogen bonding and hydrophilic interactions between the surfactant head and the lipid head groups. nih.gov

Interaction with Proteins: Surfactants can bind to proteins through a combination of hydrophobic and electrostatic interactions. MD simulations can identify the specific binding sites and conformational changes induced in the protein. For instance, simulations of SDS with human ubiquitin showed that the surfactant molecules disrupt the protein's hydration shell and expand its hydrophobic core, leading to unfolding at elevated temperatures. nih.govresearchgate.net

Interaction with Solid Surfaces: The adsorption of surfactants onto solid surfaces is critical for applications like detergency, mineral flotation, and lubrication. MD simulations have been used to study the behavior of SDS on titanium dioxide (TiO₂) surfaces. These studies revealed that the surfactant molecules form distinct aggregated structures (like hemicylinders or hemisphere-like structures) depending on the crystallographic orientation of the TiO₂ surface. nih.gov The molecules were found to attach to the surface via the sulfate headgroup interacting with surface atoms. nih.gov

Table 4: Summary of In Silico Findings on Surfactant-Substrate Interactions

| Substrate | Simulation Method | Key Findings | Implication for this compound |

| Ceramide Bilayer (Skin Model) | MD with Umbrella Sampling | Surfactants can partition from a micelle into the bilayer, driven by favorable head-group interactions. nih.gov | Provides a molecular-level understanding of how the surfactant could interact with and penetrate the outer layer of the skin. |

| Protein (e.g., Ubiquitin) | Molecular Dynamics (MD) | Surfactants disrupt the hydration shell and can induce protein unfolding, especially in combination with heat. nih.gov | Explains the mechanism by which the surfactant can denature proteins, a key aspect of its use in biochemical applications and its potential as an irritant. |

| Inorganic Surface (e.g., TiO₂) | Molecular Dynamics (MD) | Surfactant adsorption and self-assembly on the surface are highly dependent on the surface's atomic structure and orientation. nih.gov | Predicts how the surfactant would behave in formulations containing inorganic particles (e.g., sunscreens, paints) and in cleaning mineral surfaces. |

Environmental Dynamics and Biodegradation Research on 2 Dodecoxyethyl Hydrogen Sulfate

Mechanisms and Rates of Aerobic Biodegradation in Aquatic and Terrestrial Environments

The aerobic biodegradation of 2-Dodecoxyethyl hydrogen sulfate (B86663) is a key process that reduces its persistence in the environment. The primary mechanism involves microbial action that breaks down the surfactant molecule. The degradation process is initiated by the enzymatic cleavage of either the ether or the ester bond. nih.govsmolecule.com One primary pathway is ether-cleavage, which breaks the polyoxyethylene chain into smaller ethoxylate units. nih.govsmolecule.com These are subsequently oxidized, ultimately leading to the formation of carbon dioxide and water. smolecule.com An alternative pathway involves the direct liberation of the sulfate group from the molecule, a process facilitated by alkyl sulfatase enzymes. nih.govhibiscuspublisher.com

In soil environments, the degradation of SLES has been observed with half-lives ranging from 9 to 25 days, with the rate of disappearance being higher in soils with greater microbial abundance. researchgate.net Other studies have reported half-lives in soil between 8 and 46 days, depending on the specific soil type. researchgate.net

Standardized tests are employed to assess the ready biodegradability of chemical substances. The Organisation for Economic Co-operation and Development (OECD) provides a series of guidelines for this purpose. The OECD 301 tests are a suite of six methods used to screen chemicals for ready biodegradability in an aerobic aqueous medium. oecd.orgoecd.org These tests typically run for 28 days and measure degradation through parameters like Dissolved Organic Carbon (DOC) removal, carbon dioxide production, or oxygen uptake. oecd.orgoecd.org To be classified as "readily biodegradable," a substance must achieve pass levels of 70% DOC removal or 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 10-day window during the 28-day test period. oecd.org For alcohol polyethoxylate sulfates (AES), a category that includes SLES, ultimate degradation of 98-99% has been reported in OECD 301 screening tests (A, B, C, D, E, and F). researchgate.net

The efficiency of 2-Dodecoxyethyl hydrogen sulfate biodegradation is not constant but is influenced by a variety of biotic and abiotic factors. The composition of the microbial community and prevailing environmental conditions play a significant role.

Microbial Consortia: Specialized bacterial consortia are crucial for the effective degradation of SLES. smolecule.comnih.gov Studies have isolated consortia from wastewater treatment plants capable of utilizing SLES as a sole carbon source. nih.gov Dominant species in these consortia include Citrobacter braakii, Acinetobacter calcoaceticus, Klebsiella oxytoca, and Serratia odorifera. smolecule.comnih.gov These consortia can achieve 40–70% degradation within 24 hours under optimal conditions. smolecule.com The interaction between different bacterial species within a consortium can also affect the degradation rate. For instance, the addition of other carbon sources like glucose or sucrose can enhance the SLES degradation rate by some co-cultures but cause repression in others. nih.gov

Environmental Conditions: Several environmental parameters significantly impact the rate of biodegradation. These factors affect microbial growth and enzyme activity.

| Parameter | Optimal Range | Impact on SLES Degradation |

|---|---|---|

| Dissolved Oxygen | 2–6 mg/L | Enhances the activity of etherase, a key enzyme in the degradation pathway. smolecule.com |

| Temperature | 25–30°C | Maximizes the growth rate of degrading microorganisms. smolecule.com |

| pH | 6.5–7.5 | Maintains the stability and activity of the enzymes involved in biodegradation. smolecule.com |

| Surfactant Concentration | Sub-CMC | Biodegradation rates significantly decrease at concentrations above the critical micelle concentration (supra-CMC), likely due to the limited bioavailability of surfactant monomers. tdl.org |

Identification and Characterization of Biodegradation Intermediates and Ultimate Products

The biodegradation of this compound proceeds through a series of intermediate compounds before its ultimate mineralization to carbon dioxide and water. smolecule.com The specific intermediates formed depend on the primary degradation pathway initiated by the microbial enzymes.

Ether-Cleavage Pathway: When etherase enzymes act on the molecule, the primary degradation involves the cleavage of the ether bonds. nih.gov In the case of the related compound sodium dodecyltriethoxy [35S]sulphate, this pathway was found to be predominant, liberating mono-, di-, and triethylene glycol monosulphates. nih.gov These intermediates can undergo further oxidation to form compounds such as acetic acid 2-(ethoxy sulphate) and acetic acid 2-(diethoxy sulphate). nih.gov

Alkyl Sulfatase Pathway: This pathway involves the hydrolytic cleavage of the C-O-S ester bond by alkyl sulfatase enzymes. nih.govhibiscuspublisher.com This action liberates the dodecyl ethoxy chain and an inorganic sulfate ion (SO₄²⁻). nih.gov The resulting alcohol can then be oxidized and utilized by the microorganisms as a carbon source via the β-oxidation pathway. hibiscuspublisher.com

Omega/Beta-Oxidation: Some bacterial isolates have also been shown to produce compounds tentatively identified as intermediates of omega- and beta-oxidation, suggesting another route for the breakdown of the alkyl chain. nih.gov

The ultimate products of complete aerobic biodegradation are carbon dioxide, water, and inorganic sulfate. smolecule.com However, incomplete mineralization can leave residual ethoxylated fragments in the environment. smolecule.com

Persistence Assessment in Environmental Compartments and Implications for Ecotoxicological Risk

The persistence of this compound in the environment is relatively low due to its susceptibility to biodegradation. In soil environments, SLES is readily biodegraded by natural microbial populations, with half-lives reported to be between 8 and 46 days, varying with soil characteristics. researchgate.net Another study found half-lives in soil ranging from 9 to 25 days. researchgate.net

Despite its biodegradability, the presence of SLES in environmental compartments, particularly at high concentrations, can pose an ecotoxicological risk. High concentrations of SLES, ranging from 26 to 350 mg/kg, have been found in spoil material from mechanized tunneling. researchgate.net The ecotoxicity of SLES has been evaluated using various bioassays. A study using the bioluminescent bacterium Vibrio fischeri found an ecotoxic effect when SLES concentrations in soil water extracts exceeded a threshold of 2 mg/L. researchgate.net While high concentrations did not affect the seed germination of terrestrial plants like cress and maize, the root elongation of the more sensitive cress species was reduced at the highest tested SLES concentrations. researchgate.net

Fate and Transport in Soil Systems, Particularly in Mechanized Tunnelling Operations

Mechanized tunnelling, especially using Earth Pressure Balance-Tunnel Boring Machines (EPB-TBMs), extensively uses foaming agents where SLES is a primary component. researchgate.netfrontiersin.org This practice results in the production of vast quantities of spoil material—excavated soil mixed with these conditioning agents. frontiersin.org The concentration of SLES in this spoil can be significant, with reported values between 27 and 350 mg/kg of soil. researchgate.net

The fate of SLES in these soil systems is primarily dictated by biodegradation. The rate of SLES degradation in spoil material is directly linked to the abundance of microbial populations within the soil. researchgate.net The reuse of this spoil material as a by-product for applications like refilling quarries or in construction is a key objective of a circular economy. researchgate.netresearchgate.net However, this reuse is contingent on the concentration of SLES remaining in the material and its potential toxicity to terrestrial and aquatic organisms. researchgate.net Therefore, site-specific studies are crucial to assess the environmental safety and viability of reusing spoil materials from tunnelling operations. researchgate.net

Strategies for Environmental Bioremediation and Bioaugmentation Utilizing Degrading Microorganisms

For soils and water bodies contaminated with this compound, bioremediation offers an economical and environmentally friendly clean-up technique. nih.gov Two main strategies are employed:

Biostimulation: This approach involves stimulating the native microbial population by adding nutrients and other supplementary components to accelerate the rate of degradation. nih.gov

Bioaugmentation: This strategy involves the introduction of pre-grown microbial cultures with a known capability to degrade the specific contaminant. nih.gov Bioaugmentation can be particularly useful when the indigenous microbial population is insufficient or ineffective. nih.gov

Research has demonstrated the effectiveness of bioaugmentation for remediating SLES-contaminated soils. In one study, a bacterial consortium capable of degrading SLES was applied to spoil material from a railway tunnel construction site. frontiersin.org The addition of these specialized microorganisms can enhance the rate and extent of contaminant removal, making it a promising strategy for treating materials from large-scale excavations. frontiersin.org The success of bioaugmentation depends on several factors, including the selection of appropriate microbial strains, the method of introducing the inoculum, and the specific environmental conditions of the contaminated site. nih.gov

Applications in Materials Science and Industrial Process Optimization

Mechanistic Understanding of Surface Activity: Emulsification, Dispersion, and Stabilization Properties

The performance of 2-dodecoxyethyl hydrogen sulfate (B86663) in various applications is fundamentally linked to its surface-active properties, which enable it to facilitate the formation and stabilization of emulsions and dispersions.

Relationship between Molecular Structure and Surface Tension Reduction

The molecular architecture of 2-dodecoxyethyl hydrogen sulfate is key to its ability to reduce the surface tension of liquids. The molecule consists of a non-polar hydrocarbon tail (dodecyl group) and a polar head (sulfate group). solubilityofthings.com This amphiphilic structure causes the molecules to align at the interface between a liquid and another phase (e.g., air or an immiscible liquid), with the hydrophobic tails oriented away from the water and the hydrophilic heads remaining in the water. libretexts.org This arrangement disrupts the cohesive energy at the surface of the liquid, leading to a reduction in surface tension. libretexts.orgkhanacademy.org The presence of the ethoxy group between the dodecyl chain and the sulfate group in related compounds like SLES can further influence its properties, such as increasing its surface activity compared to non-ethoxylated counterparts like sodium lauryl sulfate (SLS). wikipedia.org

The effectiveness of a surfactant in reducing surface tension is a critical factor in its performance as a wetting agent, emulsifier, and foaming agent. solubilityofthings.comsdlookchem.com

Mechanism of Micelle Formation and its Role in Solubilization

Above a specific concentration, known as the critical micelle concentration (CMC), surfactant molecules in a solution will self-assemble into spherical structures called micelles. mdpi.com In these aggregates, the hydrophobic tails are sequestered in the core, and the hydrophilic heads form the outer shell, which is in contact with the surrounding aqueous medium. mdpi.com

Micelle formation is a dynamic process driven by the hydrophobic effect. nih.gov The formation of micelles allows the system to minimize the unfavorable interactions between the hydrophobic tails and water molecules, leading to a more thermodynamically stable state. The CMC is a crucial parameter for surfactants, and for sodium dodecyl sulfate (SDS), a related compound, it is reported to be in the range of 8.0–8.4 mM. mdpi.com

The core of the micelle provides a non-polar microenvironment that can solubilize water-insoluble or poorly soluble substances, a process known as solubilization. nih.gov This is particularly important for incorporating hydrophobic monomers in emulsion polymerization and for the removal of oily substances in cleaning applications. sdlookchem.comgantrade.com The solubilization capacity is influenced by factors such as the size and structure of the micelle and the nature of the substance being solubilized. researchgate.net

Functionality as a Wetting Agent and Dispersing Agent in Various Formulations

The ability of this compound to lower surface tension makes it an effective wetting agent. researchgate.net Wetting is the process by which a liquid spreads over a solid surface. By reducing the interfacial tension between the liquid and the solid, the surfactant allows the liquid to cover the surface more effectively. This property is crucial in numerous applications, including paints, coatings, and agricultural formulations. researchgate.netlevaco.com

As a dispersing agent, this compound facilitates the uniform distribution of solid particles within a liquid medium, preventing them from agglomerating or settling out. researchgate.net This is achieved through the adsorption of surfactant molecules onto the surface of the particles. The charged head groups of the anionic surfactant create electrostatic repulsion between the particles, leading to a stable dispersion. pcc.eu This is a key function in the formulation of inks, pigments, and some pharmaceuticals. sdlookchem.comresearchgate.net

Role as a Foaming Agent and Viscosity Builder in Industrial and Consumer Products

This compound and its salts are widely recognized for their excellent foaming properties, making them a common ingredient in a vast array of industrial and consumer products. wikipedia.orgontosight.ai Foams are dispersions of a gas in a liquid, and surfactants stabilize the foam structure by forming a film at the gas-liquid interface, which reduces surface tension and resists coalescence of the gas bubbles. sdlookchem.com This characteristic is highly valued in products like shampoos, soaps, and detergents, where a stable lather is often associated with cleaning efficacy. solubilityofthings.comontosight.ai

In addition to its foaming capabilities, this surfactant can also act as a viscosity builder in certain formulations. firp-ula.org The viscosity of a formulation is a critical parameter that affects its stability, pourability, and sensory characteristics. firp-ula.org In surfactant systems, viscosity can be influenced by the shape and packing of micelles. Under certain conditions, such as in the presence of electrolytes or other additives, spherical micelles can transition to more elongated, rod-like structures, which can entangle and increase the viscosity of the solution. firp-ula.org

Utilization in Polymerization Processes, Specifically Emulsion Polymerization

Emulsion polymerization is a widely used industrial process for the production of synthetic latexes, which are key components in paints, adhesives, and textiles. pcc.euindoramaventures.com Anionic surfactants like this compound play a critical role as emulsifiers in this process. gantrade.com

The primary functions of the surfactant in emulsion polymerization include:

Emulsifying the monomer: The surfactant forms micelles that solubilize the water-insoluble monomer, creating a large number of reaction sites. indoramaventures.com

Stabilizing the growing polymer particles: As the polymerization proceeds, the surfactant adsorbs onto the surface of the newly formed polymer particles, preventing them from coagulating through electrostatic repulsion. pcc.eu

Controlling particle size: The concentration of the surfactant can influence the number and size of the polymer particles formed, which in turn affects the properties of the final latex. researchgate.net

Application in Soil Conditioning for Mechanized Tunnelling: Performance and Environmental Considerations

In mechanized tunneling, particularly with Earth Pressure Balance (EPB) machines, soil conditioning is essential for managing the excavated material and ensuring the stability of the tunnel face. researchgate.net Surfactants, including anionic types, can be used as conditioning agents to modify the properties of the soil. researchgate.net

The addition of surfactants can help to:

Reduce the stickiness of clayey soils, making them easier to excavate and transport.

Create a more plastic and workable spoil, which is necessary for maintaining the required pressure at the tunnel face.

In some cases, generate foam to further improve the properties of the excavated material.

While the performance benefits are significant, environmental considerations are also crucial. researchgate.net The potential for the conditioning agents to leach into the surrounding groundwater and soil necessitates an evaluation of their biodegradability and ecotoxicity. Therefore, the selection of surfactants for soil conditioning involves a balance between technical performance and environmental impact. researchgate.net

Interactive Data Table: Properties of this compound and Related Compounds

| Property | This compound | Sodium Dodecyl Sulfate (SDS) |

| Molecular Formula | C14H30O5S nih.gov | C12H25NaO4S nih.gov |

| Molecular Weight | 310.45 g/mol nih.gov | 288.38 g/mol nih.gov |

| IUPAC Name | This compound nih.gov | sodium;dodecyl sulfate nih.gov |

| Primary Function | Anionic Surfactant cornell.edu | Anionic Surfactant sdlookchem.com |

| CMC (in water) | Data not available | ~8.2 mM mdpi.com |

| Key Applications | Emulsifier, Wetting Agent, Foaming Agent wikipedia.orgsolubilityofthings.compcc.eu | Detergent, Emulsifier, Denaturant sdlookchem.comnih.gov |

Compatibility and Synergistic Effects with Co-formulated Anionic and Nonionic Surfactants

Detailed research findings and data tables specifically for this compound are not available in the public domain.

Future Research Directions and Emerging Areas for 2 Dodecoxyethyl Hydrogen Sulfate

Development of Sustainable Synthesis Routes and Green Chemistry Approaches

The traditional synthesis of 2-dodecoxyethyl hydrogen sulfate (B86663) involves the ethoxylation of a fatty alcohol followed by sulfation. wikipedia.org While effective, this process presents opportunities for improvement in line with the principles of green chemistry.

Current industrial production of alcohol ethoxylates, the precursor to AES, often utilizes catalysts like potassium hydroxide (B78521), which can lead to a broad distribution of ethoxymers. acs.org Future research is directed towards developing more selective catalysts that can produce a narrower range of ethoxylated products, thereby improving efficiency and reducing the formation of byproducts. acs.org Acidic catalysts, for instance, have been shown to yield a narrower molecular weight distribution, though they may also increase the formation of unwanted byproducts like poly(ethylene glycol). acs.org

A significant advancement in green synthesis is the development of high-active AES/AE blends. These blends use the alcohol ethoxylate as a solvent for the alcohol ethoxysulfate, replacing water and eliminating the need for preservatives or flammable organic solvents like ethanol. shell.com This approach not only results in a more concentrated product with over 90% activity but also improves product quality by reducing color and levels of impurities such as 1,4-dioxane (B91453) and sodium sulfate. shell.com

Furthermore, the use of bio-based feedstocks for producing the fatty alcohol portion of the molecule is a key area of future development. mercurychemical.com This shift towards renewable resources aligns with global sustainability goals and reduces the environmental footprint of the entire product lifecycle. mercurychemical.com Research into microwave-assisted synthesis and the use of nanocatalysts also presents promising avenues for creating more energy-efficient and environmentally friendly production methods. nih.govfrontiersin.org

Exploration of Novel Analytical Methodologies for Complex Environmental Matrices

The widespread use of 2-dodecoxyethyl hydrogen sulfate necessitates robust and sensitive analytical methods to monitor its presence and fate in the environment. nih.govresearchgate.net While established techniques exist, future research is focused on developing novel methodologies capable of accurately quantifying this surfactant and its degradation products in complex environmental samples like wastewater, soil, and sediment. nih.govresearchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful tool for the analysis of alcohol ethoxysulfates. researchgate.netepa.gov Future advancements in this area will likely focus on:

Improved Sample Preparation: Developing more efficient solid-phase extraction (SPE) protocols to pre-concentrate and clean up samples, thereby enhancing detection limits and reducing matrix interference. northumbria.ac.uk

Enhanced Chromatographic Separation: Utilizing advanced column chemistries, such as C4 instead of C18 reversed-phase columns, to shorten analysis times and improve the separation of various AES homologues. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Employing instruments like LTQ Orbitrap XL to provide highly accurate mass measurements, which aids in the confident identification and characterization of unknown transformation products. nih.gov

The table below summarizes some of the current analytical methods and their key parameters, highlighting the direction of future research towards greater sensitivity and efficiency.

| Analytical Technique | Sample Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Findings & Future Directions |

| LC-Q-ToF-MS | Wastewater | LOD: 0.2 to 0.5 μg/L; LOQ: 0.5 to 1.5 μg/L | Enables the separation, identification, and quantification of various surfactants, including AES. Future work will focus on expanding the library of identified compounds and applying the method to a wider range of environmental matrices. researchgate.net |

| LC/ESI-MS with Derivatization | Sewage Effluent & Influent | LOD for individual ethoxylates: 0.02 µg/L | A novel derivatization step with phthalic anhydride (B1165640) improves stability and reduces background ions in negative ion spectra. Further optimization of extraction for sediment and sludge is needed. northumbria.ac.uk |

| LC-MS/MS | Water Samples | LOD as low as 0.1 pg injected | Allows for the rapid analysis of 152 AEO and APEO homologues in 11 minutes. Future research will aim to improve extraction recoveries and address the instability of certain ethoxylates in water matrices. epa.gov |

Advanced Computational Modeling for Predicting Long-Term Environmental Behavior and Interactions

Computational modeling is becoming an indispensable tool for predicting the long-term environmental fate and behavior of chemicals like this compound. These models can simulate the distribution of the surfactant in various environmental compartments, such as water, soil, and sediment, and predict its potential for biodegradation and sorption. researchgate.net

Future research in this area will focus on developing more sophisticated and predictive models by:

Integrating Quantitative Structure-Activity Relationships (QSARs): These models correlate the chemical structure of a substance with its physicochemical properties and biological activities, allowing for the prediction of toxicity and environmental fate without extensive animal testing.

Utilizing Advanced Algorithms: Employing machine learning and artificial intelligence to analyze large datasets and identify complex relationships between the surfactant's properties and its environmental behavior.

Refining Existing Models: Improving the accuracy of models like the Freundlich equation, which describes the non-linear sorption of surfactants to soil and sediment, by incorporating more detailed environmental parameters. researchgate.net

These advanced computational tools will enable a more proactive approach to risk assessment, allowing scientists and regulators to anticipate the potential environmental impacts of new surfactant formulations before they are widely used.

Investigation of Enzymatic Systems for Enhanced Biodegradation and Waste Treatment

While this compound is generally considered to be readily biodegradable, there is growing interest in using enzymatic systems to enhance its degradation in wastewater treatment processes. nih.govcleaninginstitute.org Enzymes offer a highly specific and efficient means of breaking down complex organic molecules.

Future research in this domain will likely explore:

Identification and Characterization of Novel Enzymes: Searching for and characterizing new sulfatases and other enzymes capable of cleaving the sulfate and ether linkages in the this compound molecule.

Enzyme Immobilization: Developing techniques to immobilize these enzymes on solid supports, which would allow for their reuse and the creation of more robust and efficient bioreactors for wastewater treatment.

Synergistic Effects with Other Treatments: Investigating the combined use of enzymatic treatment with other advanced oxidation processes, such as ozonation or sonolytic degradation, to achieve complete mineralization of the surfactant. nih.govnm.gov

Enhancing Enzyme Activity: Studies have shown that the presence of other surfactants, such as sodium dodecyl sulfate (SDS), can actually enhance the activity of enzymes like protease and amylase in the hydrolysis of sludge, suggesting that co-contaminants can sometimes be leveraged for improved treatment efficiency. nih.gov

The development of effective enzymatic treatment systems could significantly reduce the environmental load of this compound and other surfactants, leading to cleaner water and healthier ecosystems.

Design of Next-Generation Materials Utilizing Tunable Surface-Active Properties

The unique surface-active properties of this compound make it a versatile ingredient in a wide range of applications. Future research is aimed at harnessing and tuning these properties to create next-generation materials with novel functionalities.

The ability of surfactants to self-assemble into micelles and other ordered structures is of particular interest to materials scientists. nm.gov By controlling factors such as concentration, temperature, and the presence of co-solutes, it is possible to tailor the size, shape, and charge of these aggregates. This opens up possibilities for using this compound as a template or structure-directing agent in the synthesis of advanced materials, such as:

Mesoporous Materials: The use of surfactant templates can create materials with highly ordered and uniform pore structures, which have applications in catalysis, separation, and drug delivery. researchgate.net

Nanoparticles and Nanocomposites: The controlled environment within a micelle can be used as a "nanoreactor" for the synthesis of nanoparticles with specific sizes and shapes. nih.govfrontiersin.org

Enhanced Oil Recovery: Surfactant formulations can be optimized to reduce interfacial tension and mobilize trapped oil in reservoirs.

Smart" Materials: By incorporating stimuli-responsive components, it may be possible to create surfactant-based materials that change their properties in response to external triggers like pH, temperature, or light.

The ability to fine-tune the surface-active properties of this compound and related compounds will undoubtedly lead to the development of a new generation of advanced materials with a wide range of exciting applications. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 2-dodecoxyethyl hydrogen sulfate in a laboratory setting?

Synthesis typically involves sulfation of dodecoxyethanol using sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt. Critical steps include controlling reaction temperature to avoid over-sulfation and purification via recrystallization or column chromatography to remove unreacted precursors. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- FTIR : Identifies sulfate (S=O, ~1200 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups.

- NMR : ¹H NMR confirms alkyl chain integration and ethylene oxide spacer protons (δ 3.5–4.0 ppm).

- X-ray Diffraction (XRD) : Resolves crystalline structure and phase transitions, critical for electrochemical applications.

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for sodium adducts) .

Q. What safety protocols are essential when handling this compound in laboratory environments?

- Use PPE (nitrile gloves, goggles, lab coats) to prevent skin/eye contact.

- Operate in a fume hood to avoid inhalation of aerosols.

- Store separately from strong oxidizers; dispose of waste via certified chemical disposal services.

- Emergency measures: Use dry chemical extinguishers for fires; avoid water jets to prevent splashing .

Q. What analytical methods are recommended for quantifying trace contaminants in this compound samples?

- HPLC : Detects organic impurities (e.g., residual dodecoxyethanol) with reverse-phase C18 columns.

- ICP-MS : Identifies trace metal ions (e.g., Na⁺, K⁺) from synthesis.

- Karl Fischer Titration : Measures water content, critical for hygroscopic samples .

Advanced Research Questions

Q. How can researchers resolve discrepancies in proton conductivity measurements of this compound under varying experimental conditions?

Discrepancies often arise from humidity, temperature-dependent phase changes, or electrode interfacial resistance. Standardize testing using impedance spectroscopy (e.g., 100 Hz–1 MHz frequency range) and control humidity with inert gas purging. Cross-validate with differential scanning calorimetry (DSC) to correlate conductivity shifts with phase transitions .

Q. What strategies optimize the use of this compound in electrochemical applications while mitigating stability issues?

- Composite Electrolytes : Blend with polymers (e.g., PEO) to enhance mechanical stability.

- Temperature Control : Operate above its phase transition temperature (if applicable) to maintain proton conductivity.

- Doping : Introduce acidic additives (e.g., CsHSO₄) to improve ionic mobility, as demonstrated in solid electrolyte systems .

Q. How does the alkyl chain length in sulfate-based surfactants influence the interfacial properties of this compound in colloidal systems?

Longer alkyl chains (e.g., C12 vs. C8) lower critical micelle concentration (CMC) and enhance surface tension reduction. Use pendant drop tensiometry to measure interfacial activity and small-angle neutron scattering (SANS) to study micelle morphology. Compare with shorter-chain analogs like sodium 2-ethylhexyl sulfate .

Q. What experimental designs effectively isolate the electrochemical contribution of this compound in mixed electrolyte systems?

- Control Cells : Test baseline systems without the compound to subtract background currents.

- Concentration Gradients : Vary its molarity while holding other components constant.

- Impedance Analysis : Deconvolute charge-transfer resistance (Rₐ) and double-layer capacitance (Cₐ) using equivalent circuit modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.